trans-2-Phenylcyclopropylboronic acid
Description
Significance of Boronic Acids in Organic Synthesis Research
Boronic acids, characterized by a C-B(OH)₂ functional group, have become indispensable reagents in organic synthesis. nbinno.compharmiweb.com Their significance stems from a combination of stability, generally low toxicity, and a broad tolerance for various functional groups. nih.govresearchgate.net These attributes make them highly valuable building blocks for constructing complex organic molecules. nih.govboronmolecular.com
The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. boronmolecular.comnih.gov This reaction has revolutionized the synthesis of biaryls, which are common structures in pharmaceuticals, agrochemicals, and advanced materials. nbinno.comtcichemicals.com Beyond Suzuki coupling, boronic acids participate in a range of other important transformations, including Chan-Lam coupling for C-N and C-O bond formation and additions to carbonyl compounds. pharmiweb.comnbinno.com Their ability to form reversible covalent bonds with diols has also led to applications in sensor technology and materials science. pharmiweb.comboronmolecular.com
Unique Reactivity Profile of Cyclopropylboronic Acid Derivatives
Cyclopropylboronic acids and their derivatives have garnered increasing attention due to the unique characteristics of the cyclopropane (B1198618) ring. researchgate.net This three-membered ring possesses significant ring strain and a degree of unsaturation, which influences its electronic properties and reactivity. researchgate.netvulcanchem.com These features allow cyclopropyl (B3062369) boronates to participate effectively in cross-coupling reactions while retaining key structural aspects of saturated systems, such as chirality. researchgate.net
The primary utility of these derivatives is the introduction of the cyclopropyl motif into larger molecules. nbinno.comaudreyli.com The cyclopropane ring is a valuable structural element in medicinal chemistry, as it can enhance the potency and selectivity of drug candidates by acting as a rigid scaffold or a bioisostere for other groups. nbinno.comaudreyli.com The ability to install functionalized cyclopropanes via transition-metal catalysis represents a significant advancement over traditional cyclopropanation methods. researchgate.net While some cyclopropyl boronic acids are noted to undergo very slow protodeboronation (the cleavage of the C-B bond by a proton source), they are generally stable enough for synthetic applications. acs.orged.ac.uk
Scope and Academic Relevance of trans-2-Phenylcyclopropylboronic Acid Research
This compound is a specific derivative that combines the features of a phenyl group and a trans-configured cyclopropane ring attached to the boronic acid moiety. vulcanchem.com This particular arrangement makes it a valuable reagent for synthesizing molecules containing the phenylcyclopropyl scaffold, a structure found in various bioactive compounds. vulcanchem.com
Its primary academic and industrial relevance lies in its application as a coupling partner in Suzuki-Miyaura reactions. vulcanchem.com The use of this reagent allows for the direct installation of the trans-2-phenylcyclopropyl group onto aromatic and heteroaromatic systems, providing a streamlined route to complex target molecules. vulcanchem.com The conformational rigidity imparted by the cyclopropane ring can also influence the stereoselectivity of the resulting products. vulcanchem.com Research involving this compound focuses on developing efficient synthetic routes to the acid itself and expanding its utility in creating novel molecular architectures for potential use in pharmaceuticals and materials science. vulcanchem.com
The synthesis of this compound often involves the cyclopropanation of a styryl boronic ester. A common method utilizes diazomethane (B1218177) in the presence of a palladium catalyst, followed by hydrolysis to yield the final boronic acid. vulcanchem.com
Table 1: Representative Synthesis Data for Phenylcyclopropyl Boronic Esters
| Starting Material | Catalyst | Residence Time (min) | Yield (%) |
|---|---|---|---|
| (E)-Styryl boronic ester | Pd(OAc)₂ | 20 | 66 |
| 4-Chlorostyryl boronic ester | Pd(OAc)₂ | 20 | 49 |
| 3-Chlorostyryl boronic ester | Pd(OAc)₂ | 20 | 64 |
This table presents data on the synthesis of precursors to the target compound, illustrating typical yields under specific conditions. vulcanchem.com
Once synthesized, this compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl halides. This application is crucial for building biaryl cyclopropanes, which are valuable intermediates in pharmaceutical synthesis. vulcanchem.com
Table 2: Application in Suzuki-Miyaura Cross-Coupling
| Coupling Partner | Product Type | Significance |
|---|---|---|
| Iodobenzene derivatives | Biaryl cyclopropanes | Intermediates in pharmaceutical synthesis |
| Bromoarenes | Phenylcyclopropyl-substituted arenes | Construction of complex aromatic systems |
| Heteroaryl bromides | Phenylcyclopropyl-substituted heterocycles | Access to novel bioactive scaffolds |
This table showcases the utility of this compound in forming various classes of organic compounds through cross-coupling reactions. vulcanchem.comaudreyli.com
Properties
CAS No. |
217634-41-8 |
|---|---|
Molecular Formula |
C9H11BO2 |
Molecular Weight |
162.00 g/mol |
IUPAC Name |
[(1R,2R)-2-phenylcyclopropyl]boronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2/t8-,9+/m0/s1 |
InChI Key |
JUMGFYYVCWOJDO-DTWKUNHWSA-N |
Isomeric SMILES |
B([C@@H]1C[C@H]1C2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C1CC1C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Trans 2 Phenylcyclopropylboronic Acid and Analogous Cyclopropylboronic Acids
Direct Boronylation Approaches
Direct borylation involves the formation of a carbon-boron bond on a pre-existing cyclopropane (B1198618) scaffold. This can be achieved through transition metal-catalyzed C-H activation or by the hydroboration of cyclopropene (B1174273) derivatives.
Transition Metal-Catalyzed Borylation of Precursors
Transition metal-catalyzed C-H borylation is a powerful method for the direct functionalization of hydrocarbons. nih.govrsc.org This approach offers an atom-economical route to organoboron compounds by converting a C-H bond directly into a C-B bond. nih.gov Iridium and rhodium complexes are commonly employed catalysts for this transformation. nih.govresearchgate.net For the synthesis of cyclopropylboronic acids, this strategy would involve the direct borylation of a substituted cyclopropane, such as phenylcyclopropane.
The regioselectivity of the borylation on the cyclopropyl (B3062369) ring can be influenced by the directing effects of substituents and the specific catalyst system used. While this method is highly efficient for arenes and other hydrocarbons, its application to cyclopropanes can be challenging due to the unique electronic nature and potential for ring-opening side reactions under harsh conditions. nih.gov Research has focused on developing milder catalytic systems to selectively functionalize the C-H bonds of the cyclopropane ring. researchgate.netnih.gov
Table 1: Conceptual Example of Transition Metal-Catalyzed C-H Borylation This table illustrates a general, conceptual reaction scheme based on established C-H borylation principles.
| Substrate | Reagent | Catalyst System | Product |
| Phenylcyclopropane | Bis(pinacolato)diboron (B₂pin₂) | [Ir(COD)OMe]₂ / dtbpy | 2-Phenylcyclopropylboronic acid pinacol (B44631) ester |
Hydroboration Strategies for Alkynes and Alkenes
Hydroboration provides a direct route to organoboranes from unsaturated precursors. In the context of cyclopropylboronic acids, two main strategies are employed: the hydroboration of cyclopropenes and the hydroboration of acyclic precursors followed by cyclization.
The rhodium-catalyzed asymmetric hydroboration of cyclopropenes has been shown to produce cyclopropyl boronates with high diastereo- and enantioselectivity. bac-lac.gc.ca This method is particularly effective for accessing chiral cyclopropylboronic acid derivatives. The choice of chiral ligands, such as BINAP or Tol-BINAP, in conjunction with a rhodium catalyst, can control the stereochemical outcome of the reaction. bac-lac.gc.ca
Alternatively, a one-pot, three-step procedure starting from propargylic silyl (B83357) ethers can generate complex cyclopropylboronic acid pinacol esters. strath.ac.uk This process involves a Schwartz's reagent-catalyzed hydroboration of the terminal alkyne, followed by a Lewis acid-mediated cyclization to form the cyclopropyl ring. strath.ac.uk This approach is valued for its efficiency and the accessibility of the starting materials. strath.ac.uk
Cyclopropanation Routes
These methods construct the cyclopropane ring from an alkenylboronic acid derivative, thereby installing the boron functionality at a specific position from the outset.
Cyclopropanation of Alkenylboronic Acid Esters
The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes into cyclopropanes. nih.govwikipedia.orgresearchgate.net This reaction can be applied to alkenylboronic acid esters, such as styrylboronic acid pinacol ester, to generate the corresponding cyclopropylboronic acid esters. The reaction typically employs a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) or a modified reagent system like diethylzinc (B1219324) (Et₂Zn) and CH₂I₂ (the Furukawa reagent). nih.govwikipedia.org The reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product. wikipedia.org For example, the cyclopropanation of (E)-styrylboronic acid ester will yield the trans-2-phenylcyclopropylboronic acid ester.
Table 2: Simmons-Smith Cyclopropanation of an Alkenylboronic Ester This table presents a representative Simmons-Smith reaction.
| Starting Material | Reagent | Solvent | Product |
| (E)-Styrylboronic acid pinacol ester | Et₂Zn, CH₂I₂ | Dichloromethane (B109758) (DCM) | This compound pinacol ester |
Carbene and Carbenoid Additions to Alkenylboronic Acid Derivatives
The addition of carbenes or carbenoids to the double bond of alkenylboronic acid derivatives is another effective strategy for forming the cyclopropane ring. This approach offers a route to variously substituted cyclopropylboronic acids depending on the carbene precursor used.
A notable example is the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester. acs.org This compound was prepared as a single diastereomer in one step from vinylboronic acid MIDA ester and (trifluoromethyl)diazomethane. acs.org The use of MIDA boronates is advantageous as they are typically stable, crystalline solids that are compatible with chromatography and can be easily deprotected under mild basic conditions to yield the corresponding boronic acid. nih.gov Similarly, diazomethane (B1218177) itself, or safer surrogates, can be used in metal-catalyzed reactions to generate the unsubstituted cyclopropane ring from an alkenylboronate. nih.gov
Organometallic Precursor Methods
One of the most traditional and reliable methods for synthesizing boronic acids involves the reaction of an organometallic reagent with a boron electrophile, typically a trialkyl borate (B1201080). mdpi.com This method can be readily applied to the synthesis of this compound.
The synthesis begins with the preparation of an organometallic precursor from a suitable halide. For instance, trans-2-phenylcyclopropyl bromide can be converted into the corresponding Grignard reagent (trans-2-phenylcyclopropylmagnesium bromide) by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com This highly reactive organometallic intermediate is then treated at low temperatures (e.g., -78 °C) with a trialkyl borate, such as trimethyl borate or triisopropyl borate. mdpi.comgoogle.com The low temperature is crucial to prevent over-addition of the Grignard reagent to the boron center. Finally, acidic hydrolysis of the resulting boronate ester furnishes the desired this compound. google.com
Table 3: Synthesis of this compound via Grignard Reagent This table outlines the steps in the organometallic precursor method.
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1. Grignard Formation | trans-2-Phenylcyclopropyl bromide | Mg, THF | trans-2-Phenylcyclopropylmagnesium bromide |
| 2. Borylation | trans-2-Phenylcyclopropylmagnesium bromide | B(OMe)₃, -78 °C | Intermediate boronate ester |
| 3. Hydrolysis | Intermediate boronate ester | Aqueous acid (e.g., HCl) | This compound |
Electrophilic Trapping of Arylmetal Intermediates
A conventional and widely employed method for the synthesis of boronic acids involves the electrophilic trapping of organometallic intermediates with borate esters. This approach typically utilizes Grignard reagents or organolithium species, which are reacted with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid.
In a relevant example for the synthesis of an analogous cyclopropylboronic acid, cyclopropylmagnesium bromide is used as the organometallic intermediate. The reaction proceeds by the addition of a tetrahydrofuran (THF) solution of cyclopropylmagnesium bromide to an excess of trimethylborate at a low temperature. The mixture is then allowed to warm to room temperature, followed by an acidic quench to hydrolyze the intermediate borate ester. This process affords cyclopropylboronic acid as a stable, white solid. audreyli.com
The general scheme for this type of synthesis is as follows:
R-M + B(OR')₃ → R-B(OR')₂ + M-OR'
R-B(OR')₂ + H₂O → R-B(OH)₂ + 2 R'OH
Where R represents the cyclopropyl or phenylcyclopropyl group, M is a metal such as lithium or a magnesium halide, and B(OR')₃ is a trialkyl borate like trimethylborate.
Lithium-Halogen Exchange Mediated Pathways
Lithium-halogen exchange is a powerful and rapid method for the preparation of organolithium reagents from organic halides. harvard.edu This reaction is particularly useful for creating aryl and vinyl lithium species, which can be difficult to access through other means. The exchange process is typically very fast, often occurring within minutes at low temperatures. harvard.edu Cyclopropyl bromides are suitable substrates for this reaction and can be reliably converted to their corresponding organolithium reagents. harvard.edu
The generated cyclopropyllithium or phenylcyclopropyllithium can then be trapped with an electrophilic boron source, such as triisopropyl borate, to form the corresponding boronic acid after acidic workup. researchgate.net This method is advantageous as it often proceeds under mild conditions and with high efficiency.
A standard procedure involves the slow addition of an alkyl lithium reagent, such as n-butyllithium, to a solution of the corresponding cyclopropyl bromide in an ethereal solvent at low temperatures (e.g., -78°C). After a short period to allow for the exchange, the electrophilic borate ester is added. The reaction is then quenched with an acid to yield the cyclopropylboronic acid. The rates of lithium-halogen exchange generally follow the trend I > Br > Cl, with aryl fluorides being unreactive. princeton.edu
Advanced and Emerging Synthetic Techniques
In recent years, novel synthetic methods have been developed to address the limitations of traditional approaches, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Decarboxylative Borylation
Decarboxylative borylation has emerged as a powerful strategy for the synthesis of organoboron compounds from readily available carboxylic acids. This transformation allows for the direct conversion of a carboxyl group to a boronic acid or ester, often with high efficiency and selectivity.
One notable advancement is the organocatalytic decarboxylative borylation of cyclopropane carboxylic acids. nih.gov This two-step protocol involves the conversion of the carboxylic acid to an N-hydroxyphthalimide ester, which is then subjected to borylation using an inexpensive and readily available organocatalyst such as tert-butyl or ethyl isonicotinate (B8489971). nih.gov A key advantage of this method is its excellent trans diastereoselectivity for 1,2-disubstituted cyclopropane substrates. nih.gov
Visible-light photoredox catalysis has also been successfully applied to the decarboxylative borylation of aliphatic esters. organic-chemistry.org This method utilizes a photocatalyst to generate alkyl radicals from N-acyloxyphthalimides, which then react with a diboron (B99234) species to form the alkyl boronate. organic-chemistry.org The reaction proceeds under mild, additive-free conditions and is tolerant of various functional groups. organic-chemistry.org
Nickel-catalyzed decarboxylative cross-coupling reactions provide another avenue to boronate esters from carboxylic acids via their redox-active esters. nih.gov This approach is notable for its broad scope, encompassing primary, secondary, and tertiary carboxylic acids, and its compatibility with a wide range of functional groups. nih.gov
| Starting Material Class | Catalyst/Conditions | Borylating Agent | Key Features |
| Cyclopropane N-hydroxyphthalimide esters | tert-butyl or ethyl isonicotinate (organocatalyst) | Bis(pinacolato)diboron (B₂pin₂) | Excellent trans diastereoselectivity, scalable. nih.gov |
| Aliphatic N-acyloxyphthalimides | [Ir(ppy)₂dtbpy]PF₆ (photocatalyst), visible light | Tetrahydroxydiboron (B₂(OH)₄) or B₂pin₂ | Mild, additive-free conditions, good functional group tolerance. organic-chemistry.org |
| Redox-active esters of carboxylic acids | Nickel catalyst | B₂pin₂ | Broad scope (primary, secondary, tertiary acids), excellent functional group compatibility. nih.gov |
Electrochemical Synthesis Methods
Electrochemical synthesis is gaining prominence as a sustainable and efficient alternative for the formation of organoboron compounds. researchgate.net These methods utilize electric current to drive borylation reactions, often avoiding the need for harsh reagents and operating under mild conditions. researchgate.netbohrium.com
Electrochemical approaches can be applied to the borylation of various substrates, including arenes, alkanes, and organic halides. researchgate.net The reaction mechanisms often involve single-electron transfer processes and the generation of radical intermediates. researchgate.net For instance, the electrochemical oxidation of aromatic organoboron reagents can generate aryl radicals, which can then participate in various bond-forming reactions. nih.gov Pulsed electrosynthesis has been shown to be particularly effective in converting aromatic organoboron reagents to aryl radicals for subsequent functionalization. nih.gov
While specific examples for the direct electrochemical synthesis of this compound are not yet widely reported, the general principles of electrochemical borylation of aryl and alkyl halides suggest a promising future direction for the synthesis of this and related compounds. researchgate.net This emerging field holds the potential to provide more environmentally friendly and efficient synthetic routes to valuable organoboron compounds.
Chemical Transformations and Reaction Pathways Involving Trans 2 Phenylcyclopropylboronic Acid
Carbon-Carbon Bond Forming Reactions
The primary application of trans-2-phenylcyclopropylboronic acid in chemical synthesis is the formation of new carbon-carbon bonds, which allows for the construction of more complex molecular skeletons.
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and this compound serves as a competent coupling partner in several of these transformations.
The Suzuki-Miyaura reaction is the most prominent application of this compound. This reaction facilitates the coupling of the cyclopropyl (B3062369) group with various organic halides and triflates (sp²- and sp³-hybridized carbons), catalyzed by a palladium complex. The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of its components. audreyli.comresearchgate.netnih.gov
Research has shown that the coupling of cyclopropylboronic acids with aryl and heteroaryl bromides proceeds efficiently. audreyli.commdpi.com The reaction typically employs a palladium(II) acetate (B1210297) catalyst in conjunction with a sterically bulky phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) (PCy₃) or SPhos, and a base like potassium phosphate. audreyli.commdpi.com A critical aspect of this reaction when using chiral substituted cyclopropylboronic acids, such as the trans-2-phenyl derivative, is its stereospecificity. The coupling proceeds with retention of the cyclopropane (B1198618) ring's stereochemistry, meaning the trans configuration of the starting boronic acid is maintained in the final product. nih.govnih.gov This stereoretentive nature is crucial for controlling the three-dimensional structure of the target molecules. nih.gov
The general scope of the Suzuki-Miyaura reaction with cyclopropylboronic acids is broad, tolerating a variety of functional groups on the coupling partner, including ketones, esters, aldehydes, and nitriles. audreyli.comresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Cyclopropylboronic Acids with Aryl Halides
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromide | Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | K₃PO₄ | Toluene/H₂O | Good to Excellent | audreyli.com |
| Bromothiophene | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 69-93 | mdpi.com |
| Aryl Chloride | [Pd(C₃H₅)Cl]₂ | Tedicyp | K₃PO₄ | Toluene | Good | researchgate.net |
| 2-Bromonaphthalene | AntPhos-Pd-G3 | AntPhos | TMSOK | CPME | Good | organic-chemistry.orgnih.gov |
The Heck-Suzuki cascade, a sequential reaction combining an intramolecular Heck reaction with a subsequent Suzuki-Miyaura coupling, is a powerful tool for building complex polycyclic structures. This cascade typically involves an initial carbopalladation of an alkene followed by the cross-coupling step. While there are reports of Heck-type reactions that trigger the ring-opening of vinylcyclopropanes or aza-Heck reactions that lead to cyclopropane formation, specific examples of a Heck-Suzuki cascade utilizing this compound as the terminating Suzuki coupling partner are not well-documented in the surveyed literature. acs.orgliverpool.ac.ukchemrxiv.orgnih.gov The development of such a cascade would offer a novel route to complex molecules containing the phenylcyclopropyl moiety.
Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling reactions exist, such as the Stille, Hiyama, Negishi, and Sonogashira couplings. These reactions are defined by the specific organometallic reagent used (e.g., organostannanes for Stille, organosilanes for Hiyama). wikipedia.orgjk-sci.comlibretexts.org For substrates like this compound, the Suzuki-Miyaura pathway is the preeminent and most extensively studied palladium-catalyzed C-C coupling reaction. There is a lack of significant research demonstrating the application of this specific boronic acid in other major palladium-catalyzed named reactions like Stille or Sonogashira coupling under typical conditions. jk-sci.comlibretexts.org While palladium catalysis is versatile, the utility of boronic acids as coupling partners is most characteristically and efficiently exploited in the Suzuki-Miyaura reaction. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly efficient processes for generating molecular complexity. nih.govorganic-chemistry.org
The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that involves the reaction of an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines, including valuable α-amino acids. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is prized for its operational simplicity and its ability to construct complex amine derivatives in a single step. wikipedia.orgnih.gov The scope of the boronic acid component typically includes aryl and vinyl derivatives. organic-chemistry.org
While the PBM reaction is a powerful synthetic tool, specific examples employing this compound as the boronic acid component are not extensively reported in the scientific literature. However, the general mechanism of the Petasis reaction suggests its potential applicability. In a hypothetical reaction, this compound could react with an amine and a carbonyl compound, such as glyoxylic acid, to yield a novel α-amino acid incorporating the trans-2-phenylcyclopropyl group. This would provide a direct route to complex and sterically constrained amino acid derivatives.
Table 2: General Components of the Petasis Borono-Mannich Reaction
| Boronic Acid Component | Amine Component | Carbonyl Component | Typical Product | Reference |
|---|---|---|---|---|
| Aryl or Vinyl Boronic Acid | Primary or Secondary Amine | Aldehyde (e.g., paraformaldehyde) | Substituted Allylic or Benzylic Amine | wikipedia.orgnih.gov |
| Aryl or Vinyl Boronic Acid | Amine (e.g., piperidine) | α-Hydroxy Aldehyde (e.g., salicylaldehyde) | β-Amino Alcohol | nih.gov |
| Aryl or Vinyl Boronic Acid | Amine | α-Keto Acid (e.g., glyoxylic acid) | α-Amino Acid | organic-chemistry.org |
| trans-2-Phenylcyclopropylboronic acid (Hypothetical) | Amine | Glyoxylic Acid | α-(trans-2-Phenylcyclopropyl)glycine | N/A |
Conjugate Additions
While the conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a well-established method for forming carbon-carbon bonds, specific studies detailing the participation of this compound are not prominently featured in the surveyed literature. In general, these reactions, often catalyzed by transition metals like rhodium or palladium, involve the 1,4-addition of an aryl or vinyl group from a boronic acid to an enone or other Michael acceptors. The process typically proceeds via a catalytic cycle involving transmetalation of the organic group from boron to the metal center, followed by insertion of the activated alkene and subsequent reductive elimination or protonolysis to yield the β-substituted carbonyl compound and regenerate the active catalyst.
Homologation Reactions
Homologation reactions provide a method for extending a carbon chain by a single carbon atom. For boronic acids, this can be achieved through processes like the Matteson homologation, which uses α-halomethylboronic esters. Another approach is the palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol (B44631) esters as a carbenoid equivalent. nih.gov This method allows for a formal C1 insertion to convert arylboronic acids into their corresponding benzyl (B1604629) boronic acid pinacol esters. nih.gov While this is a powerful general tool for arylboronic acids, specific applications and yield data for the homologation of this compound are not detailed in the available research.
Electrophilic Allyl Shifts
Electrophilic allyl shifts are another class of reactions in which boronic acids can participate. This type of transformation typically involves the reaction of an allylic electrophile with an organoboronic acid, often under metal catalysis, leading to the formation of a new carbon-carbon bond. Despite its utility in organic synthesis, specific examples and mechanistic studies involving this compound in electrophilic allyl shifts are not described in the reviewed scientific literature.
Matteson and Zweifel Type C-C Bond Formations
Stereospecific carbon-carbon bond formation can be achieved through 1,2-migrations of boronate complexes, characteristic of Matteson and Zweifel-type reactions. nih.gov
Matteson Homologation : This substrate-controlled methodology involves the reaction of a boronic ester with a carbenoid, such as that generated from dichloromethane (B109758) and an alkyllithium, to create a new stereocenter with high fidelity. nih.gov
Zweifel Olefination : This reaction involves the treatment of an alkenyl borane (B79455) with an organolithium or Grignard reagent to form a boronate complex. Subsequent reaction with an electrophile like iodine induces a 1,2-migration of one of the organic groups from the boron atom to the adjacent vinyl carbon, leading to the stereoselective formation of a new alkene. nih.gov
While these methods are foundational in organoboron chemistry, their direct application to this compound is not explicitly detailed in the surveyed reports.
Carbon-Heteroatom Bond Forming Reactions
A significant application of this compound is in the formation of carbon-nitrogen bonds through a main group-catalyzed reductive coupling with nitroarenes. This transformation provides a transition-metal-free alternative to established methods like Buchwald-Hartwig amination. organic-chemistry.orgmit.edu
The reaction employs a small-ring organophosphorus catalyst, such as 1,2,2,3,4,4-hexamethylphosphetane, which operates in a P(III)/P(V)=O redox cycle, and a terminal hydrosilane reductant like phenylsilane. organic-chemistry.orgmit.edu This system drives the intermolecular coupling of nitroarenes with boronic acids, forming both C(sp²)–N and C(sp³)–N bonds. organic-chemistry.org
A key feature of this reaction is its stereospecificity with respect to C(sp³)–N bond formation. When this compound (referred to as anti-phenylcyclopropylboronic acid in the literature) is reacted with nitrobenzene (B124822) under these conditions, the corresponding N-phenyl tranylcypromine (B92988) derivative is formed with complete retention of the trans configuration. mit.edu This demonstrates that the C-B bond is replaced by the C-N bond without erosion of the stereochemical integrity at the cyclopropyl ring. mit.edu
The reaction is most effective for the coupling of electron-deficient nitroarenes with electron-rich boronic acids, a trend that is complementary to many palladium-catalyzed C-N coupling methods. mit.eduscientificupdate.com
Table 1: Reductive C-N Coupling of Phenylcyclopropylboronic Acid Isomers with Nitrobenzene mit.edu
| Boronic Acid Reactant | Product | Yield (NMR) | Stereochemistry |
| This compound | N-phenyl tranylcypromine derivative | 71% | Retention (trans) |
| cis-2-Phenylcyclopropylboronic acid | cis-N-phenylcyclopropylamine derivative | 61% | Retention (cis) |
Carbon-Oxygen (C-O) Bond Transformations (excluding oxidation products)
The formation of carbon-oxygen bonds from boronic acids is a significant transformation in organic synthesis, often accomplished via the Chan-Lam coupling reaction. This copper-catalyzed cross-coupling enables the formation of aryl ethers from the reaction of boronic acids with alcohols or phenols. wikipedia.org The reaction can be performed at room temperature and is typically open to the air, making it a practical alternative to other methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org
The general mechanism involves a copper(II) catalyst. The reaction cycle is thought to proceed through the formation of a copper-aryl complex, followed by coordination of the alcohol or phenol. A key step is the reductive elimination from a copper(III)-aryl-alkoxide intermediate, which forms the desired C-O bond and regenerates a Cu(I) species that is then reoxidized by oxygen to complete the catalytic cycle. wikipedia.org
While specific examples detailing the use of this compound in Chan-Lam O-arylation are not prevalent in the surveyed literature, extensive research on the closely related potassium cyclopropyl trifluoroborate demonstrates the viability of this reaction. nih.govresearchgate.net This precedent suggests that this compound or its derivatives are competent coupling partners for forming cyclopropyl aryl ethers. The reaction typically employs a copper(II) precatalyst, such as Cu(OAc)₂, a ligand like 1,10-phenanthroline, and uses oxygen from the air as the terminal oxidant. nih.gov A variety of substituted phenols have been shown to be effective nucleophiles in this transformation.
| Phenol Derivative | Cyclopropylating Agent | Catalyst / Ligand | Yield (%) |
| 4-Methoxyphenol | Potassium cyclopropyltrifluoroborate | Cu(OAc)₂ / 1,10-phenanthroline | 96 |
| 4-Chlorophenol | Potassium cyclopropyltrifluoroborate | Cu(OAc)₂ / 1,10-phenanthroline | 95 |
| 4-Nitrophenol | Potassium cyclopropyltrifluoroborate | Cu(OAc)₂ / 1,10-phenanthroline | 88 |
| 2-Naphthol | Potassium cyclopropyltrifluoroborate | Cu(OAc)₂ / 1,10-phenanthroline | 84 |
| 4-Acetylphenol | Potassium cyclopropyltrifluoroborate | Cu(OAc)₂ / 1,10-phenanthroline | 79 |
This interactive table presents data on the Chan-Lam O-cyclopropylation of various phenols, a reaction analogous to those expected for this compound. Data sourced from related studies. nih.govresearchgate.net
Copper-Mediated Cyanation
The conversion of boronic acids to nitriles is a valuable synthetic tool, and copper-mediated cyanation provides an effective method for this transformation. nih.govresearchgate.net This reaction allows for the direct installation of a cyano group, a versatile functional handle that can be further converted into amines, amides, or carboxylic acids. nih.gov The process is generally tolerant of a wide variety of functional groups on the boronic acid substrate.
Several protocols have been developed, often employing a copper(I) or copper(II) source. For instance, a method utilizing Cu(OTf)₂ and pyridine (B92270) with a cyanide source like KCN has been shown to be effective for a diverse range of arylboronic acids. nih.gov Another approach describes a cyanide-free method through a palladium-catalyzed, copper(I)-mediated coupling of boronic acids with benzylthiocyanate, where the thiocyanate (B1210189) group serves as the cyanide source. nih.gov
The proposed mechanism for the direct cyanation involves a transmetalation step from boron to copper, followed by reductive elimination to form the aryl nitrile product. This methodology has been extensively applied to aryl and heteroaryl boronic acids. While the reaction is considered general for organoboronic acids, specific applications using this compound are not explicitly detailed in the available literature. However, the closely related trans-2-phenylvinylboronic acid is noted as a substrate for copper-mediated cyanation, suggesting the potential applicability of this reaction to the target compound.
| Arylboronic Acid Substrate | Copper Source | Cyanide Source | Yield (%) |
| 4-Methoxyphenylboronic acid | Cu(OTf)₂ | KCN | 85 (¹⁹F NMR Yield) |
| 4-Chlorophenylboronic acid | Cu(OTf)₂ | KCN | 74 (¹⁹F NMR Yield) |
| 2-Naphthylboronic acid | Cu(OTf)₂ | KCN | 93 (¹⁹F NMR Yield) |
| 3-(Trifluoromethyl)phenylboronic acid | Cu(OTf)₂ | KCN | 86 (¹⁹F NMR Yield) |
| 3-Thienylboronic acid | Pd₂(dba)₃ / CuTC | Benzylthiocyanate | 83 |
This interactive table showcases the scope of copper-mediated cyanation for various arylboronic acids, illustrating the general utility of the transformation. nih.govnih.gov
Cycloaddition Chemistry
Diels-Alder Reactions with Boronic Acid Derivatives
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings. wikipedia.orgmasterorganicchemistry.com While this compound itself is neither a diene nor a dienophile, boronic acids can play a crucial role as catalysts in this transformation. Boronic acids can function as mild Lewis acids to activate certain dienophiles, thereby accelerating the reaction rate and influencing stereoselectivity. wikipedia.orgresearchgate.net
This catalytic activity is particularly effective for Diels-Alder reactions involving α,β-unsaturated carboxylic acids as dienophiles. The proposed mechanism involves the reversible formation of a covalent acyloxyboron intermediate. This intermediate is more electrophilic than the free carboxylic acid, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This reduced HOMO-LUMO energy gap between the diene and the activated dienophile facilitates the cycloaddition under milder conditions than the uncatalyzed thermal reaction. organic-chemistry.org Ortho-substituted arylboronic acids have been found to be particularly effective catalysts for these transformations. nih.gov
| Diene | Dienophile | Boronic Acid Catalyst | Yield (%) |
| Cyclopentadiene | 2-Hexynoic acid | 2-(Trifluoromethyl)phenylboronic acid | 91 |
| Cyclopentadiene | Phenylpropiolic acid | 2-(Trifluoromethyl)phenylboronic acid | 83 |
| Isoprene | 2-Hexynoic acid | 2-(Trifluoromethyl)phenylboronic acid | 65 |
| 2,3-Dimethyl-1,3-butadiene | Phenylpropiolic acid | 2-(Trifluoromethyl)phenylboronic acid | 95 |
This interactive table provides examples of Diels-Alder reactions catalyzed by boronic acids, demonstrating their role in activating dienophiles. Data sourced from a study on boronic acid catalysis. researchgate.net
Azido-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazoles. interchim.frmdpi.com Boronic acids, including derivatives of this compound, can be readily integrated into this chemistry. The typical strategy involves the synthesis of a substrate that contains both the boronic acid moiety and either a terminal alkyne or an azide (B81097) group. nih.gov This functionalized boronic acid can then be "clicked" with a complementary reaction partner to create more complex molecules, such as fluorescent sensors or bioconjugates. nih.govrsc.org
The preparation of these functionalized precursors is straightforward. For example, an azido (B1232118) group can be introduced onto the phenyl ring of this compound through standard aromatic functionalization sequences (e.g., nitration, reduction, diazotization, and azidation). Similarly, an alkyne can be installed via Sonogashira coupling of a halogenated precursor. nih.gov A significant consideration is the potential for copper-mediated degradation of the C-B bond during the CuAAC reaction; however, careful selection of ligands and reaction conditions can often mitigate this issue. nih.govnih.gov
A novel, catalyst-free approach known as boronate formation-triggered azide–alkyne cycloaddition (BAAC) has also been developed. In this method, the reaction between an ortho-azidoarylboronic acid and an N-propargyldiethanolamine derivative leads to the rapid formation of a boronate ester. This brings the azide and alkyne groups into close proximity, triggering a rapid intramolecular cycloaddition without the need for a copper catalyst. acs.orgacs.org
| Boronic Acid Derivative | Click Partner | Product Type |
| 3-Azidophenylboronic acid | Phenylacetylene | Triazole-functionalized boronic acid |
| 4-Ethynylphenylboronic acid | Benzyl azide | Triazole-functionalized boronic acid |
| o-Azidoarylboronic acid | N-propargyldiethanolamine | Fused triazole-boronate complex (via BAAC) |
| Azido-functionalized oligonucleotide | 4-Carboxyphenylboronic acid | Boronic acid-DNA conjugate |
This interactive table illustrates various strategies for incorporating boronic acids into molecules using azido-alkyne cycloaddition reactions. nih.govnih.govacs.org
Catalytic Applications and Mechanistic Insights
Transition Metal-Catalyzed Processes
Transition metal catalysts are highly effective in activating trans-2-phenylcyclopropylboronic acid and other arylboronic acids, enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium is one of the most widely used metals for activating boronic acids. In the context of this compound, palladium catalysis facilitates important reactions such as oxidative Heck-type couplings and serves as a crucial component in cascade cyclizations.
The Oxidative Heck Reaction provides an efficient pathway for carbon-carbon bond formation by coupling arylboronic acids with alkenes. nih.gov Unlike the traditional Heck reaction that uses aryl halides, the oxidative version starts with a Pd(II) catalyst, which undergoes transmetalation with the boronic acid to form an organopalladium intermediate. This intermediate then adds across the alkene (carbopalladation), followed by β-hydride elimination to yield the arylated alkene product and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst. nih.govrsc.org This method avoids the need for pre-halogenated starting materials. nih.gov The use of specific ligands can enhance catalyst stability and reaction efficiency, and some protocols have been developed that operate under base-free conditions. nih.gov
Palladium-catalyzed Cascade Cyclizations represent a powerful strategy for the rapid construction of complex polycyclic molecules from simple precursors in a single operation. rsc.org These sequences can involve multiple bond-forming events, including C-C and C-X (where X = O, N) bond formations. rsc.org Arylboronic acids are often employed as coupling partners in the termination step of these cascades, typically through a Suzuki-Miyaura coupling. acs.org The cascade may be initiated by an oxidative insertion of Pd(0) into a carbon-halide bond or by the activation of a π-system by Pd(II), followed by a series of intramolecular cyclizations. acs.orgresearchgate.net The final alkyl-Pd(II) intermediate is then intercepted by the arylboronic acid in a Suzuki-type transmetalation and reductive elimination sequence to release the final product and regenerate the Pd(0) catalyst. acs.orgnih.gov
| Reaction | Catalyst System | Substrates | Product | Yield | Ref |
| Oxidative Heck | Pd(OAc)₂ / phen-NO₂ / O₂ | Coumarin, Phenylboronic acid | 4-Phenylcoumarin | Good | |
| Oxidative Heck | Pd(OAc)₂ / NaHCO₃ / O₂ | 4-Vinylpyridine, Phenylboronic acid | (E)-4-Styrylpyridine | 72% | rsc.org |
| Cascade | Pd(OAc)₂ / DPEPhos / CsOPiv | N-(2-bromoallyl)aniline derivative | Indole derivative | - | rsc.org |
Rhodium catalysts are particularly effective in mediating asymmetric transformations involving arylboronic acids, leading to the formation of chiral molecules with high enantioselectivity.
Asymmetric Addition reactions are a hallmark of rhodium catalysis with arylboronic acids. Chiral rhodium complexes, often featuring chiral diene or phosphine (B1218219) ligands, catalyze the 1,2- or 1,4-addition of the aryl group from the boronic acid to a range of electrophiles, including aldehydes, ketones, α-ketoesters, and nitroalkenes. nih.govnsf.gov The generally accepted mechanism involves the transmetalation of the aryl group from the boron atom to a rhodium(I) complex. nih.gov This is often facilitated by a hydroxide (B78521) or alkoxide, which activates the boronic acid. The resulting aryl-rhodium(I) species then adds to the electrophile, and subsequent hydrolysis or protonolysis releases the chiral product and regenerates the active rhodium catalyst. nih.gov These reactions are valuable for synthesizing chiral tertiary alcohols and other enantiomerically enriched building blocks. rsc.org
While rhodium is a prominent catalyst for Intramolecular Amination via C-H bond activation, the role of boronic acids in these specific reactions is not as a direct participant in the C-N bond formation. nih.gov Typically, these reactions involve the generation of a rhodium-nitrene intermediate from precursors like sulfamate (B1201201) esters or aryl azides, which then inserts into a C-H bond within the same molecule. nih.gov Arylboronic acids can, however, be part of dual catalytic systems. For instance, a combination of an arylboronic acid and a chiral aminothiourea has been used to catalyze asymmetric intramolecular aza-Michael reactions, where the boronic acid is proposed to act as a Lewis acid to activate the substrate.
| Reaction | Catalyst System | Substrates | Product Type | ee | Ref |
| Asymmetric 1,4-Addition | [Rh(cod)₂]BF₄ / Chiral Diene | Nitroalkene, Phenylboronic acid | Chiral nitro compound | High | nih.gov |
| Asymmetric 1,2-Addition | Rh(acac)(CO)₂ / Chiral Phosphite | α-Ketoester, Phenylboronic acid | Tertiary α-hydroxyester | High | |
| Asymmetric 1,2-Addition | [Rh(cod)Cl]₂ / WingPhos / CsF | N-Heteroaryl ketone, Phenylboronic acid | Chiral α-heteroaryl alcohol | up to 99% | rsc.org |
| Asymmetric 1,2-Addition | Rh(acac)(CO)₂ / Diphosphane | Aldehyde, Phenylboronic acid | Secondary alcohol | - | nsf.gov |
Copper catalysis offers a cost-effective and versatile platform for reactions involving organoboron compounds. It enables unique transformations that are complementary to those achieved with palladium and rhodium.
A mild, copper-promoted method has been developed for the synthesis of Allyl Vinyl Ethers by coupling alcohols with vinyl boronate esters, which serve as stable and accessible equivalents of vinylboronic acid. nsf.gov The reaction typically uses copper(II) acetate (B1210297) as the promoter and proceeds at room temperature, tolerating a wide variety of functional groups that are often sensitive to harsher conditions. The process is stereospecific, meaning the geometry of the vinyl boronate is retained in the vinyl ether product. The addition of a mild base like triethylamine (B128534) can improve yields by neutralizing the acetic acid byproduct.
Copper catalysis also enables Borylacylation reactions, where both a boron and an acyl group are installed across a double bond. An enantioselective intramolecular version of this reaction has been reported for the synthesis of chiral borylated oxindoles. The proposed mechanism involves an initial enantioselective borylcupration of a styrene (B11656) derivative, which generates a chiral benzylic copper intermediate. This intermediate is then trapped intramolecularly by a tethered electrophile, such as a carbamoyl (B1232498) chloride, to complete the acylation and form the final product.
| Reaction | Catalyst System | Substrates | Product | Yield | Ref |
| Allyl Vinyl Ether Synthesis | Cu(OAc)₂ / Et₃N | Alcohol, Pinacol (B44631) vinyl boronate | Allyl vinyl ether | 50-99% | nsf.gov |
| Intramolecular Borylacylation | Chiral Copper Catalyst | Styrene with tethered carbamoyl chloride, B₂pin₂ | Chiral borylated oxindole | Excellent | |
| Borylation | Cu(OAc)₂ / Xantphos | Propargylic alcohol, B₂pin₂ | Allylboronate | up to 92% |
Iridium catalysts are well-known for their role in C-H activation and borylation reactions. nih.gov While less common than palladium or rhodium for the direct addition of boronic acids to carbonyls, iridium has been shown to catalyze related C-C bond-forming reactions. For instance, an iridium(III)-catalyzed arylation of sulfoxonium ylides with arylboronic acids provides a direct route to α-aryl ketones. nih.gov This transformation proceeds under redox-neutral conditions and demonstrates high functional group tolerance. Other iridium-catalyzed reactions include the direct arylation of N-heteroarenes and ferrocenes using arylboronic acids as the aryl source.
The direct coupling of arylboronic acids with acyl chlorides is a well-established transformation for ketone synthesis, but this reaction is predominantly catalyzed by palladium. The use of iridium catalysts for this specific acyl-transfer coupling is not as widely documented in the reviewed literature.
| Reaction | Catalyst System | Substrates | Product | Yield | Ref |
| Arylation | Iridium(III) complex | Sulfoxonium ylide, Phenylboronic acid | α-Phenyl ketone | up to 98% | nih.gov |
| C-H Arylation | Iridium(I) complex / Ag₂CO₃ | Ferrocene-thioamide, Phenylboronic acid | Arylated ferrocene | 18-94% | |
| α-Arylation | Iridium(III) complex | N-heteroarene, Phenylboronic acid | α-Aryl N-heteroarene | Good |
Main Group Element Catalysis
Beyond transition metals, main group elements, particularly organophosphorus compounds, have emerged as effective catalysts for specific transformations involving boronic acids.
Organophosphorus compounds can catalyze the reductive C-N bond-forming coupling between nitroarenes and arylboronic acids. This metal-free approach provides a valuable alternative to traditional transition metal-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination. The reaction typically employs a phosphine oxide or a related P(III)/P(V)=O species as the catalyst and a silane (B1218182) as the stoichiometric reductant. The identification of sterically appropriate phosphetane (B12648431) catalysts has been crucial for enabling productive coupling and avoiding deleterious side reactions. This methodology is noted for its excellent chemoselectivity for the nitro/boronic acid substrate pair, allowing for the synthesis of functionally rich N-arylamines.
| Reaction | Catalyst System | Substrates | Product | Yield | Ref |
| Reductive C-N Coupling | anti-1,2,2,3,4,4-Hexamethylphosphetane 1-oxide / Phenylsilane | 1-Bromo-2-nitrobenzene, Phenylboronic acid | 2-Bromo-N-phenylaniline | 89% | |
| Reductive C-N Coupling | Sterically reduced phosphetane catalyst / Silane | Nitroalkane, Arylboronic acid | N-arylamine | - |
Organocatalysis and Metal-Free Approaches
The field of organocatalysis, which utilizes small organic molecules as catalysts, has grown significantly, offering an alternative to traditional metal-based catalysts. Boronic acids, in this context, can play a crucial role. Additionally, the development of metal-free synthetic strategies is a key area of green chemistry.
While there is a broad body of research on the use of 1,1'-bi-2-naphthol (B31242) (BINOL)-derived organocatalysts, particularly chiral phosphoric acids, in asymmetric transformations, specific studies detailing the application of this compound in conjunction with these catalysts are not extensively documented in the reviewed literature. However, the principles of such catalytic systems provide a framework for its potential applications.
BINOL-derived phosphoric acids are powerful Brønsted acid catalysts capable of activating a variety of substrates to facilitate enantioselective carbon-carbon and carbon-heteroatom bond formation. nih.gov A general application involves the asymmetric homologation of boronic acids, where a BINOL derivative catalyzes the reaction to produce chiral boronic acid derivatives with high enantioselectivity. nih.gov
A proposed catalytic cycle for a generic asymmetric homologation of a boronic acid using a BINOL-derived catalyst is outlined below:
| Step | Description |
| 1 | Transesterification of the boronic acid with the BINOL catalyst to form a chiral boronate ester. |
| 2 | Nucleophilic attack of a diazo compound on the boron atom of the chiral boronate ester. |
| 3 | 1,2-migration of the phenylcyclopropyl group from boron to the adjacent carbon atom, with concomitant expulsion of dinitrogen. |
| 4 | Hydrolysis of the resulting homologated boronic ester to yield the chiral product and regenerate the BINOL catalyst. |
This is a generalized representation and specific reaction conditions and substrate scope would require experimental validation for this compound.
The synthesis of boronic acids often relies on transition-metal-catalyzed reactions. For instance, a common route to this compound involves the palladium-catalyzed cyclopropanation of a styryl boronic ester. vulcanchem.com However, there is a growing interest in developing transition-metal-free borylation methods to avoid potential metal contamination in the final products. researchgate.netrsc.org
While specific transition-metal-free synthetic routes for this compound are not detailed in the available literature, general strategies for the metal-free synthesis of alkyl and aryl boronic esters have been developed. These methods often involve the use of organometallic reagents, Lewis acid and base catalysis, or photoredox catalysis. rsc.org For example, a transition-metal-free cross-coupling reaction of tertiary propargylic alcohols with hetero-areneboronic acids has been reported, showcasing the potential for boronic acids to participate in reactions without a transition metal catalyst under the right conditions. chemrxiv.org
Lewis Acid Catalysis by Boron Species
Boronic acids are known to be mild Lewis acids due to the electron-deficient nature of the boron atom. researchgate.netnih.govchemicalbook.com This Lewis acidity allows them to activate Lewis basic functional groups, such as carbonyls and alcohols, and catalyze a variety of organic transformations.
While specific examples of this compound acting as a Lewis acid catalyst are not prominent in the literature, the general principles of boronic acid Lewis acid catalysis are well-established. The catalytic activity of boronic acids is often attributed to the formation of covalent adducts with substrates, which can lead to highly organized transition states. nih.gov This can be particularly effective in reactions such as carbonyl condensations, acylations, and cycloadditions. nih.gov The phenyl and cyclopropyl (B3062369) groups of this compound could potentially influence its Lewis acidity and the stereochemical outcome of such catalyzed reactions.
Mechanistic Studies of Boronic Acid Involved Catalytic Cycles
Understanding the mechanism of catalytic cycles involving boronic acids is crucial for optimizing reaction conditions and developing new transformations. The most well-studied reaction involving boronic acids is the Suzuki-Miyaura cross-coupling reaction. vulcanchem.combeilstein-journals.org
This compound is a competent coupling partner in Suzuki-Miyaura reactions, where it serves as a source of the trans-2-phenylcyclopropyl group to form carbon-carbon bonds with organic halides. vulcanchem.com The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
| Step | Description |
| Oxidative Addition | A low-valent palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) intermediate. |
| Transmetalation | The organic group from the boronic acid (in this case, trans-2-phenylcyclopropyl) is transferred to the palladium(II) center, typically facilitated by a base. |
| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. |
A critical aspect of reactions involving boronic acids is the potential for protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source. Mechanistic studies on the protodeboronation of cyclopropyl boronic acids have shown that they are generally more stable and undergo this process very slowly compared to other types of boronic acids. ed.ac.ukresearchgate.netacs.orgcore.ac.ukmanchester.ac.uk This stability is advantageous for their use in catalytic reactions that may be sensitive to this decomposition pathway. The rate of protodeboronation is pH-dependent and can be influenced by the presence of Lewis acid additives. researchgate.netacs.orgmanchester.ac.uk
Stereochemical Control and Asymmetric Synthesis with Trans 2 Phenylcyclopropylboronic Acid
Enantioselective Synthesis Methodologies
The generation of single enantiomers of trans-2-Phenylcyclopropylboronic acid is a critical objective for its use in chiral synthesis. Methodologies to achieve this can be broadly categorized into the separation of racemic mixtures and the direct synthesis of a single enantiomer through asymmetric induction.
Chiral Resolution Techniques (e.g., HPLC on Chiral Stationary Phases)
One of the most direct methods for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. rsc.org High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose. rsc.orgscispace.com The underlying principle involves the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. rsc.org
The process for resolving a racemic mixture of a this compound derivative would typically involve dissolving the mixture in an appropriate mobile phase and injecting it into an HPLC system equipped with a chiral column. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have proven effective for a wide range of racemic compounds. scispace.commdpi.com As the mobile phase carries the analyte through the column, one enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to elute more slowly than the other. researchgate.net This allows for the collection of separate fractions, each enriched in one of the enantiomers. The efficiency of the separation can be optimized by adjusting parameters such as the mobile phase composition, flow rate, and temperature. researchgate.net
Table 1: Illustrative Parameters for Chiral HPLC Resolution
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Provides the chiral environment for enantiomeric discrimination. |
| Column Dimensions | 250 mm x 4.6 mm (analytical); 250 mm x 20 mm (semi-preparative) | Analytical for method development; semi-preparative for isolating material. |
| Mobile Phase | Hexane/Isopropanol mixtures; often with additives like TFA or DEA | To dissolve the sample and control the elution strength and interaction with the CSP. |
| Flow Rate | 1.0 mL/min (analytical); 15-20 mL/min (semi-preparative) | Affects resolution and run time. |
| Detection | UV Absorbance (e.g., at 254 nm) | To monitor the elution of the separated enantiomers. |
Asymmetric Induction in Bond Formation Reactions
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction, guided by the influence of a chiral feature present in the substrate, reagent, catalyst, or solvent. In the synthesis of this compound, asymmetric induction is crucial for establishing the desired stereochemistry at the two chiral centers of the cyclopropane (B1198618) ring from the outset.
This can be achieved, for example, in the cyclopropanation of a styrenyl boronic ester. If a chiral catalyst is used, the transition state leading to one enantiomer will be energetically favored over the transition state leading to the other, resulting in an enantiomerically enriched product. The degree of stereochemical control, often expressed as enantiomeric excess (ee), depends on the energy difference between these diastereomeric transition states. Various catalytic systems, often involving transition metals paired with chiral ligands, have been developed to provide high levels of asymmetric induction in cyclopropanation and other bond-forming reactions. nih.gov
Chiral Auxiliaries and Ligand-Controlled Processes
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry has been set, the auxiliary is removed. This strategy is a reliable method for asymmetric synthesis. For instance, a precursor to this compound could be covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. nih.govspringerprofessional.de The steric and electronic properties of the auxiliary would then direct a cyclopropanation reaction to occur preferentially on one face of the molecule, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched cyclopropane derivative.
Ligand-controlled processes represent another cornerstone of asymmetric synthesis. In this approach, a chiral ligand coordinates to a metal center, creating a chiral catalytic complex. This complex then orchestrates the reaction, for example, a palladium-catalyzed cross-coupling or a rhodium-catalyzed cyclopropanation, in a way that favors the formation of one enantiomer. scite.ai The ligand's structure is paramount, as it creates a well-defined chiral pocket around the metal's active site, enabling high levels of stereocontrol.
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Class | Typical Application |
|---|---|---|
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions. springerprofessional.de |
| (1S)-(-)-2,10-Camphorsultam | Sultam | Asymmetric Diels-Alder reactions, conjugate additions. |
| (R)-2-Phenylglycinol | Amino Alcohol | Strecker synthesis of α-amino acids. nih.gov |
| (-)-8-Phenylmenthol | Terpenoid | Asymmetric ene reactions. wikipedia.org |
Diastereoselective Transformations
Beyond controlling the absolute stereochemistry (enantioselectivity), controlling the relative stereochemistry (diastereoselectivity) is equally important. For 2-phenylcyclopropylboronic acid, this primarily involves ensuring the trans relationship between the phenyl and boronic acid groups.
Diastereoselective Cyclopropanation Reactions
The formation of the cyclopropane ring is a key step where diastereoselectivity must be controlled. Many cyclopropanation methods can produce both cis and trans isomers. Diastereoselective variants of these reactions are designed to heavily favor one isomer. For instance, in transition-metal-catalyzed reactions involving the decomposition of a diazo compound in the presence of a styrenylboronic ester, the choice of catalyst and reaction conditions can strongly influence the trans:cis ratio. nsf.gov The steric bulk of the catalyst or the substituents on the alkene can create a preference for a transition state that leads to the thermodynamically more stable trans product. researchgate.net Electrochemical methods have also been developed that can proceed with high diastereoselectivity. researchgate.netnih.gov
Table 3: Examples of Diastereoselective Cyclopropanation Outcomes
| Alkene Precursor | Reagents | Catalyst | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| Styrene (B11656) | Ethyl diazoacetate | Rh₂(OAc)₄ | >95:5 |
| Vinyl boronic acid pinacol (B44631) ester | Ethyl diazoacetate | Engineered Heme Proteins | 20:80 to >99:1 (catalyst dependent) nsf.gov |
Control in Cascade Reactions (e.g., Heck-Suzuki)
Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. nih.gov However, each step that forms a new stereocenter adds another layer of complexity that must be controlled. A Heck-Suzuki cascade reaction, for instance, might involve an intramolecular Heck cyclization to form a ring system, followed by a Suzuki cross-coupling at a different site. sigmaaldrich.com
In a hypothetical cascade involving a precursor to this compound, controlling diastereoselectivity would be crucial. The initial cyclization would need to be controlled to set a specific relative stereochemistry, which would then influence the stereochemical outcome of the subsequent Suzuki coupling. The choice of catalyst, ligands, and reaction conditions would be instrumental in guiding the reaction pathway to the desired diastereomer, avoiding the formation of a complex mixture of products. nih.gov The stereochemical information embedded in the starting materials, such as the trans geometry of the cyclopropane ring, can be relayed through the reaction sequence to determine the final product's stereochemistry.
Stereospecificity in C-N Coupling Reactions
The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic chemistry, essential for the synthesis of a vast array of nitrogen-containing compounds, including many pharmaceuticals. When using chiral molecules like this compound, it is crucial that these reactions proceed with high stereospecificity, meaning the spatial arrangement of the atoms in the starting material is retained in the product.
Research into C-N coupling reactions with boronic acids, such as the Chan-Lam coupling, has demonstrated that these reactions can proceed with a high degree of stereoretention. kaist.ac.krresearchgate.netnih.govnih.gov While specific studies on this compound are not extensively detailed in the reviewed literature, the principles established for other chiral alkylboronic esters provide a strong basis for understanding its reactivity. For instance, the direct amination of chiral pinacol boronates has been shown to be stereospecific, preserving the configuration of the carbon atom attached to the boron. organic-chemistry.orgnih.govamazonaws.comresearchgate.net This is attributed to a proposed 1,2-metallate rearrangement mechanism where the migrating group retains its stereochemistry.
Similarly, decarboxylative C-N coupling reactions have been developed that proceed in a stereoretentive manner. kaist.ac.krresearchgate.netnih.govnih.gov These methods provide access to important chiral amines from chiral carboxylic acids. The mechanism of these reactions involves the formation of an isocyanate intermediate which then reacts to form the C-N bond while preserving the original stereochemistry. kaist.ac.krresearchgate.netnih.gov
The stereospecificity of these C-N bond-forming reactions is critical as it ensures that the desired enantiomer of the product is formed. This is particularly important in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.
Table 1: Representative Stereospecific C-N Coupling Reactions with Chiral Boronic Acid Derivatives
| Boronic Acid Derivative | Coupling Partner | Reaction Type | Stereochemical Outcome | Reference |
| Chiral Alkylboronic Ester | Lithiated Methoxyamine | Direct Amination | Stereospecific (Retention) | organic-chemistry.orgnih.govamazonaws.comresearchgate.net |
| Chiral Carboxylic Acid (precursor to boronic acid analog) | Dioxazolone | Decarboxylative Amidation | Stereoretentive | kaist.ac.krresearchgate.netnih.govnih.gov |
| Chiral Secondary Alkylboronic Ester | Aryl Hydrazine | Transition-Metal-Free Coupling | Enantiospecific |
This table is illustrative and based on findings for analogous chiral boronic esters, suggesting the expected behavior of this compound.
Role of Chirality in Cyclopropylboronic Acid Derivatives for Complex Molecule Synthesis
The cyclopropyl (B3062369) group is a highly valuable structural motif in medicinal chemistry due to its unique conformational and electronic properties. When this group is chiral, as in the case of derivatives of this compound, it can impart specific three-dimensional arrangements that are crucial for biological activity.
The chirality of cyclopropylboronic acid derivatives plays a pivotal role in the asymmetric synthesis of complex molecules, particularly those with pharmaceutical applications. nih.govnih.govrochester.edu The defined stereochemistry of these building blocks allows for the construction of target molecules with precise control over their spatial architecture. This is essential because the therapeutic efficacy and safety of a drug are often dependent on its specific stereoisomeric form. nih.govnih.govrochester.edu
For example, optically pure 2-arylcyclopropane-1-carboxylic acids, which can be synthesized from chiral cyclopropane precursors, are key building blocks for a variety of drugs. researchgate.net The synthesis of these complex molecules often relies on the stereoselective introduction of the cyclopropyl moiety, which can be achieved through the use of chiral cyclopropylboronic acid derivatives.
The ability to synthesize both enantiomeric forms of a cyclopropane-containing pharmacophore is critical. Engineered biocatalysts, for instance, have been developed to perform asymmetric cyclopropanation reactions, providing access to either enantiomer of a desired cyclopropyl compound with high selectivity. nih.gov This dual stereocontrol is invaluable for structure-activity relationship (SAR) studies during drug development, allowing medicinal chemists to probe the biological effects of each enantiomer.
The strategic incorporation of chiral cyclopropylboronic acid derivatives can lead to the synthesis of novel bioactive molecules with improved properties. The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation that is favorable for binding to a biological target, thereby enhancing its potency.
Table 2: Examples of Bioactive Molecules Synthesized Using Chiral Cyclopropane Precursors
| Bioactive Molecule/Drug Class | Precursor Type | Synthetic Strategy | Significance of Chirality | Reference |
| GABAc Receptor Agonist | Enantiopure Cyclopropyl Ester | Enantiospecific Synthesis | Determines biological activity | rsc.org |
| Tasimelteon (Drug) | Chiral 1-carboxy-2-aryl-cyclopropane | Biocatalytic Asymmetric Cyclopropanation | Access to the correct enantiomer for therapeutic effect | nih.gov |
| Ticagrelor (Drug) | (1R,2R)-2-(3,4-diflurophenyl)cyclopropane-1-carboxylic acid | Resolution or Asymmetric Synthesis | Essential for platelet aggregation antagonist activity | researchgate.net |
Advanced Research Directions and Future Perspectives
Development of Novel Cyclopropylboronic Acid Derivatives and Surrogates
The exploration of novel derivatives of trans-2-phenylcyclopropylboronic acid is a burgeoning area of research, aimed at expanding the synthetic utility and accessing new chemical space. A primary focus is the synthesis of functionalized analogues, where substituents are introduced onto the phenyl ring or the cyclopropane (B1198618) moiety. For instance, the synthesis of various aryl-substituted cyclopropyl (B3062369) boronic esters has been achieved through methods like the palladium-catalyzed cyclopropanation of styryl boronic esters with diazomethane (B1218177), often conducted in a flow reactor for improved safety and scalability. rsc.org
Beyond the boronic acid itself, the development of surrogates such as potassium cyclopropyltrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates offers significant advantages in terms of stability, handling, and purification. nih.gov Trifluoroborate salts, for example, are crystalline solids that are often more stable to air and moisture than their boronic acid counterparts, making them amenable to a wider range of reaction conditions and facilitating easier storage and handling. acs.org The synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester has been reported, which serves as a stable and effective coupling partner in Suzuki reactions to introduce the trifluoromethylcyclopropyl group. nih.gov
Recent synthetic innovations have also enabled the creation of more complex cyclopropylboronic acid derivatives. A one-pot, three-step synthesis from readily available propargylic silyl (B83357) ethers allows for the construction of a diverse range of substituted cyclopropyl boronic acid pinacol (B44631) esters. strath.ac.uk This method involves a sequence of hydroboration, cyclization, and subsequent Suzuki coupling, providing access to a variety of lead-like molecules. strath.ac.uk Furthermore, the 1,2-metallate rearrangement of cyclopropenylboronates has been developed to produce densely functionalized cyclopropylboronic esters, showcasing advanced strategies for creating stereochemically complex derivatives. rsc.org
The following table summarizes some of the key derivatives and surrogates of cyclopropylboronic acids and their synthetic accessibility:
| Derivative/Surrogate | General Synthetic Approach | Key Advantages |
| Functionalized Phenylcyclopropylboronic Esters | Palladium-catalyzed cyclopropanation of substituted styryl boronic esters | Tunable electronic and steric properties |
| Potassium Cyclopropyltrifluoroborates | Reaction of cyclopropylboronic acids with KHF₂ | Enhanced stability, ease of handling |
| N-Methyliminodiacetic Acid (MIDA) Boronates | Reaction with MIDA ligand | High stability, controlled release of boronic acid |
| Complex Substituted Cyclopropylboronic Esters | One-pot multi-step synthesis from propargylic silyl ethers | Access to diverse and complex structures |
Computational Chemistry and Theoretical Studies on Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reactivity and selectivity of organoboron compounds, including this compound. DFT calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic factors that govern the outcome of chemical transformations.
One area of significant interest is the computational modeling of the Suzuki-Miyaura cross-coupling reaction. DFT studies have been employed to investigate the role of the base in the transmetalation step, a crucial part of the catalytic cycle. nih.gov These studies have helped to clarify the mechanistic pathways, suggesting that the reaction of the base with the organoboronic acid is a key initial step. nih.gov For this compound, DFT calculations could be used to model the specific transition states involved in its coupling with various aryl halides, providing a deeper understanding of how the cyclopropyl and phenyl substituents influence the reaction kinetics and thermodynamics.
DFT has also been used to study the stability and potential side reactions of cyclopropylboronic acids, such as protodeboronation. rsc.org Such studies can predict the pH-rate profiles for the cleavage of the C-B bond, which is crucial for optimizing reaction conditions and minimizing undesired byproducts. The insights from these theoretical investigations can guide the rational design of more stable cyclopropylboronic acid derivatives and more efficient catalytic systems.
Furthermore, computational methods are being applied to understand the intrinsic reactivity of the cyclopropyl ring itself. For example, DFT studies on the ring-opening reactions of cyclopropyl ketones provide a theoretical framework for predicting the susceptibility of the strained ring to nucleophilic or electrophilic attack. rsc.org Similar computational analyses of this compound could reveal how the boronic acid moiety and the phenyl group modulate the electronic structure and reactivity of the cyclopropane ring, potentially leading to the discovery of novel reaction pathways.
Interdisciplinary Applications in Chemical Research
The unique properties of this compound make it a promising candidate for a range of interdisciplinary applications beyond its traditional use in organic synthesis.
Sensing and Recognition Systems
The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the design of chemical sensors for saccharides and other biologically important molecules. nih.govdigitellinc.commdpi.comdcu.iemdpi.com While specific applications of this compound in this area are still emerging, its phenylboronic acid core suggests significant potential.
Fluorescent sensors based on phenylboronic acid derivatives often operate via mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT). nih.gov In a typical PET sensor, the boronic acid is appended to a fluorophore, and the binding of a diol alters the electronic properties of the boron center, thereby modulating the fluorescence output. nih.gov The phenyl group in this compound could be functionalized with fluorophores to create novel sensors. The rigid cyclopropane spacer may also influence the photophysical properties and binding kinetics of such sensors.
The development of sensor arrays, where a single boronic acid-based probe can differentiate between multiple saccharides under varying pH conditions, represents a sophisticated approach to analyte recognition. mdpi.com By incorporating this compound into such arrays, it may be possible to achieve unique recognition patterns due to its specific steric and electronic profile.
Material Science and Polymer Chemistry Research
The ability of boronic acids to form dynamic covalent bonds with diols is also being harnessed in material science for the creation of "smart" materials that can respond to external stimuli. researchgate.net Phenylboronic acid-functionalized polymers have been used to develop self-healing hydrogels, stimuli-responsive drug delivery systems, and materials with tunable mechanical properties. researchgate.netmdpi.com
Incorporating this compound into polymer chains could lead to novel materials with unique characteristics. The rigid cyclopropyl unit could enhance the thermal stability and mechanical strength of polymers, while the phenylboronic acid moiety would provide a site for dynamic cross-linking or for anchoring the polymer to surfaces containing diol functionalities. For example, a cationic conjugated polyfluorene containing phenylboronic acid groups has been synthesized for controllable cell membrane imaging, demonstrating the potential of boronic acid-functionalized polymers in biomaterials science. nih.gov The synthesis of such polymers can be achieved through the polymerization of boronic acid-containing monomers or through post-polymerization modification. dntb.gov.ua
Sustainable and Green Chemistry Approaches in Cyclopropylboronic Acid Synthesis and Utilization
In line with the growing emphasis on sustainable chemistry, research is underway to develop greener methods for the synthesis and application of boronic acids. These efforts focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.
One promising approach is the use of flow chemistry for the synthesis of cyclopropylboronic acid derivatives. rsc.org Flow reactors offer enhanced safety, particularly when using hazardous reagents like diazomethane, and allow for precise control over reaction parameters, often leading to higher yields and purities. nih.govflinders.edu.au The automated synthesis of a library of cyclopropyl boronic esters in a tube-in-tube flow reactor has been successfully demonstrated. rsc.org
The development of greener catalytic systems for Suzuki-Miyaura couplings is another important area of research. This includes the use of more environmentally benign solvents, such as water or ethanol, and the development of highly active and recyclable catalysts to reduce the amount of precious metal waste. organic-chemistry.org Furthermore, the boronic acid functionality itself can be used as a "productive tag" in a phase-switching strategy to avoid traditional chromatographic purification, thereby reducing solvent consumption and waste generation. acs.org In this approach, the boronic acid is used to facilitate the separation of the product, and is then converted into a desired functional group in the final synthetic step. acs.org
Unexplored Reactivity Patterns and Synthetic Challenges
Despite the advances in the chemistry of cyclopropylboronic acids, there remain several unexplored reactivity patterns and synthetic challenges that offer exciting opportunities for future research.
One of the primary challenges is the stereoselective synthesis of highly substituted and functionalized trans-2-phenylcyclopropylboronic acids. researchgate.netrsc.org While methods for the synthesis of the parent compound and some of its derivatives are established, the development of general and efficient methods for controlling the stereochemistry of multiple substituents on the cyclopropane ring remains a significant hurdle. Enantioselective cyclopropanation reactions catalyzed by transition metals or enzymes are promising avenues for addressing this challenge. acs.org
The unique electronic properties of the cyclopropane ring, which can act as a "saturated" double bond, suggest that this compound may exhibit unusual reactivity in certain reactions. For example, the interaction between the cyclopropyl ring and the boronic acid moiety could lead to novel modes of activation or unexpected reaction pathways in electrophilic or nucleophilic substitution reactions. A deeper understanding of these potential reactivity patterns could lead to the development of new synthetic methodologies.
Furthermore, while the Suzuki-Miyaura coupling of cyclopropylboronic acids is well-established, the scope and limitations of other cross-coupling reactions, such as Chan-Evans-Lam or Liebeskind-Srogl couplings, with this compound have not been fully explored. Investigating these reactions could open up new avenues for the synthesis of complex molecules containing the phenylcyclopropyl motif.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing trans-2-Phenylcyclopropylboronic acid with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves cyclopropanation of styrene derivatives using transition-metal catalysts (e.g., palladium or rhodium complexes) followed by boronation. Key steps include:
- Chiral control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to enforce trans stereochemistry.
- Boronation : Reaction with pinacolborane or bis(pinacolato)diboron under inert conditions to minimize oxidation .
- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate enantiomerically pure product.
Q. Which analytical techniques are most effective for characterizing the structural integrity of trans-2-Phenylcyclopropylboronic acid?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm boronic acid functionality and cyclopropane geometry.
- X-ray Diffraction : Resolves stereochemical ambiguity in the cyclopropane ring .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage protocols .
Q. How should researchers mitigate decomposition risks during storage of trans-2-Phenylcyclopropylboronic acid?
- Methodological Answer :
- Storage Conditions : Under inert atmosphere (argon or nitrogen) at –20°C to prevent boronic acid oxidation.
- Solvent Choice : Dissolve in anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to stabilize the boronic acid group.
- Monitoring : Regular NMR checks for decomposition (e.g., formation of boroxines) .
Advanced Research Questions
Q. What strategies address stereochemical instability in trans-2-Phenylcyclopropylboronic acid during Suzuki-Miyaura cross-coupling?
- Methodological Answer :
- Ligand Design : Use bulky, electron-rich ligands (e.g., SPhos or RuPhos) to suppress undesired isomerization.
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) stabilize the transition state and reduce ring strain.
- Temperature Control : Reactions conducted below 60°C minimize thermal racemization .
Q. How can low yields in cross-coupling reactions with this compound be troubleshooted?
- Methodological Answer :
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc) or PdCl(dppf)) with varying ligand ratios.
- Base Selection : Weak bases (e.g., KCO) improve compatibility with the boronic acid’s sensitivity.
- Degassing : Rigorous degassing of solvents removes oxygen, preventing boronic acid oxidation .
Q. Why do catalytic efficiency studies show variability, and how can this be resolved?
- Methodological Answer :
- Impurity Analysis : Trace water or oxygen in solvents can deactivate catalysts. Use Karl Fischer titration to verify solvent dryness.
- Data Normalization : Report yields relative to internal standards (e.g., triphenylmethane) to account for batch-to-batch variability.
- Replication : Use DOE (Design of Experiments) frameworks to isolate critical variables (e.g., catalyst loading, temperature) .
Q. What methods stabilize the cyclopropane ring during functionalization reactions?
- Methodological Answer :
- Additives : Triethylamine or molecular sieves absorb acidic byproducts that promote ring-opening.
- Mild Oxidants : Avoid strong oxidizing agents (e.g., MnO); instead, use TEMPO-mediated oxidations.
- Computational Modeling : DFT studies predict ring strain effects and guide reagent selection .
Q. What safety protocols are essential when handling this compound given its hazard profile?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (Category 4 acute toxicity) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
